
2,2-Dibenzyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibenzyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with two benzyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the oxirane ring, a three-membered cyclic ether, imparts significant strain to the molecule, making it highly reactive.
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2,2-Dibenzyloxirane undergoes a variety of chemical reactions due to the strained nature of the oxirane ring. These reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
科学研究应用
2,2-Dibenzyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the production of polymers and other materials.
作用机制
The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .
相似化合物的比较
2,3-Epoxypropylbenzene: Similar to 2,2-Dibenzyloxirane but with different substitution patterns on the oxirane ring.
2-Phenyl-1,2-epoxyethane: Another epoxide with a phenyl group attached to the oxirane ring.
Styrene oxide: A simpler epoxide with a single phenyl group attached to the oxirane ring
Uniqueness: this compound is unique due to the presence of two benzyl groups, which significantly influence its reactivity and properties. The steric and electronic effects of the benzyl groups make it distinct from other epoxides, affecting its reactivity and the types of reactions it can undergo .
属性
CAS 编号 |
41979-18-4 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2,2-dibenzyloxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI 键 |
GKEGVBQPRXBYOE-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


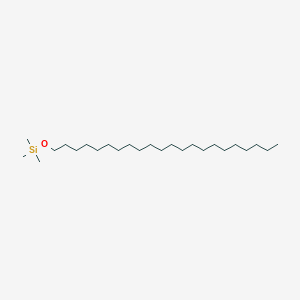
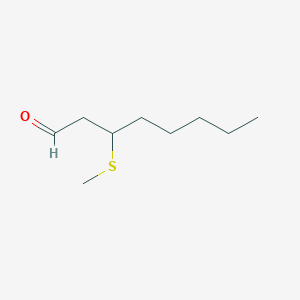
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
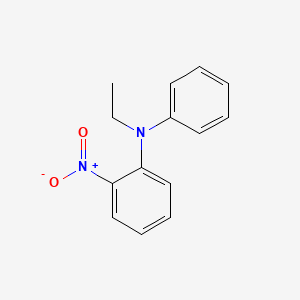

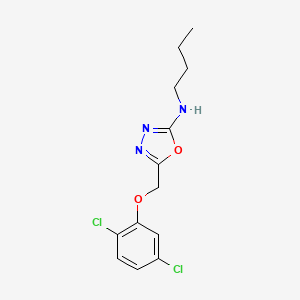
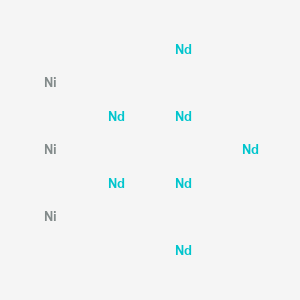
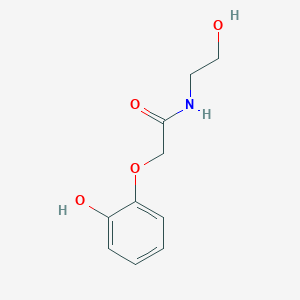

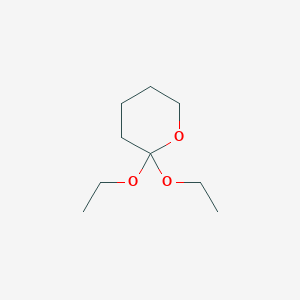
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
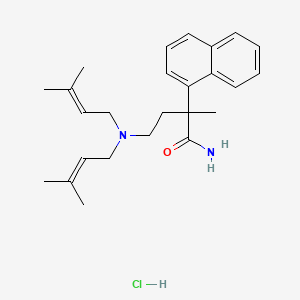
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
